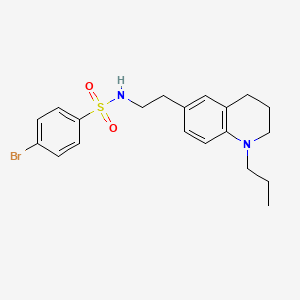

![molecular formula C17H16N2O4 B2487985 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid CAS No. 329234-79-9](/img/structure/B2487985.png)

2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to our compound of interest, involves regiospecific reactions, where the orientation of substituents on the final molecule is controlled. Kumarasinghe et al. (2009) described a regiospecific synthesis of a related compound, highlighting the importance of crystallography in confirming molecular structure due to the complexity of regioisomer identification via spectroscopic techniques alone (Kumarasinghe, Hruby, & Nichol, 2009). Luo Ya-nan (2011) optimized the synthesis conditions for a similar benzimidazole compound, achieving a yield of 72.8% under specific reaction conditions (Luo Ya-nan, 2011).

Molecular Structure Analysis

The determination of molecular structure, particularly for compounds with complex arrangements like benzimidazole derivatives, often requires advanced techniques such as X-ray crystallography. For example, the study of a related compound's crystal structure provided insights into the conformational differences and interactions within the molecule, showcasing the role of weak C-H...A interactions in crystal packing (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, including condensation and ring closure, to form diverse derivatives with unique properties. For instance, Brown et al. (1971) discussed the acid-catalyzed ring closure of a methoxyphenyl-propionic acid derivative to form 2-phenyl-1-indanone, indicating the reactivity of the benzimidazole ring system (Brown, Denman, & O'donnell, 1971).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Benzimidazo[1,2-a][1,4]diazepinones : This compound can be used in the synthesis of novel benzimidazole-fused 1,4-diazepine-5-ones, showing its utility in creating complex organic molecules (Ghandi et al., 2011).

Formation of Triazole Derivatives : It reacts with nucleophiles like benzimidazol-2-ylhydrazine to form triazole derivatives, indicating its versatility in forming different heterocyclic structures (Ovsyannikova et al., 2016).

Medicinal Chemistry Applications

Anticancer Potential : In a study, benzimidazole derivatives, including those structurally similar to the compound , showed promise in anticancer evaluation, indicating its potential in drug development (Salahuddin et al., 2014).

Antimicrobial Activities : Certain benzimidazole derivatives were found to exhibit antimicrobial activities, suggesting the potential of this compound in creating antibacterial and antifungal agents (Vyas et al., 2008).

Material Science and Chemistry

Corrosion Inhibition : A study on benzimidazole derivatives, including variations of the compound, showed effectiveness as inhibitors for mild steel corrosion, highlighting its application in material science and industrial chemistry (Yadav et al., 2013).

Functional Modification of Polymers : The compound can be involved in the modification of polymeric materials, as shown in studies where similar benzimidazole derivatives were used for enhancing the properties of polymers (Aly & El-Mohdy, 2015).

Direcciones Futuras

The future directions for research on “2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in various fields such as medicine, chemistry, and materials science .

Mecanismo De Acción

Target of Action

It is suggested that the compound may act as a ligand to synthesize pharmacologically important dinuclear gallium (iii) and phenyltin (iv) carboxylate metal complexes .

Mode of Action

It is suggested that the compound may exert its effects through the electron-withdrawing methoxy group . This group could potentially influence the compound’s interaction with its targets, leading to significant cytotoxic effects .

Biochemical Pathways

The compound may interact with amino acids in the active pockets of certain proteins or enzymes . This interaction, which involves the formation of two or more hydrogen bonds, could potentially affect various biochemical pathways .

Result of Action

The compound has been shown to exhibit significant cytotoxic effects . Specifically, it has been found to have an IC50 value close to that of a standard drug, suggesting that it may have potent cytotoxic activity .

Propiedades

IUPAC Name |

2-[2-(4-methoxyphenyl)benzimidazol-1-yl]oxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-11(17(20)21)23-19-15-6-4-3-5-14(15)18-16(19)12-7-9-13(22-2)10-8-12/h3-11H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNRVXAENSGBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)ON1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2487902.png)

![N-(2-fluorophenyl)-2-(3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2487903.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487905.png)

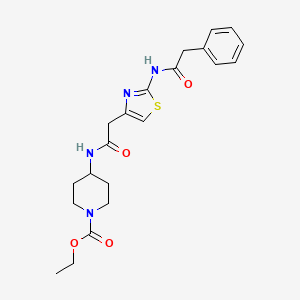

![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-phenylacetamide](/img/structure/B2487906.png)

![4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2487907.png)

![N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2487910.png)

![3-(2-aminoethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2487912.png)

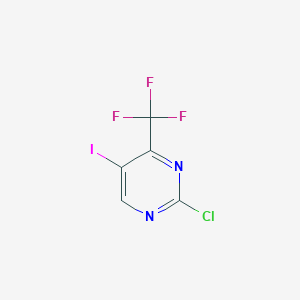

![N-[(2-chloropyrimidin-4-yl)methyl]-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487913.png)

![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)

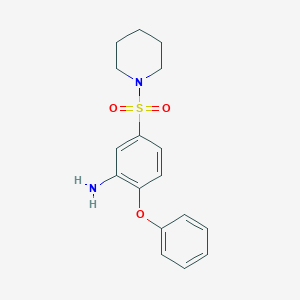

![2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2487925.png)